

cordycepin solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Cordycepin (Standard)

Cat. No.: B8755631

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An In-Depth Technical Guide to Cordycepin Solubility and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cordycepin, a key bioactive compound isolated from the fungus *Cordyceps militaris*. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies, as well as for the development of effective therapeutic formulations. This document details quantitative solubility data across various solvents, outlines relevant experimental protocols, and illustrates the key signaling pathways modulated by this promising nucleoside analog.

Cordycepin Solubility Data

Cordycepin exhibits a wide range of solubilities depending on the solvent system employed. Its solubility is highest in organic solvents like DMSO and certain aqueous solutions with adjusted pH or co-solvents. The data compiled from various sources is summarized below for easy comparison.

Solvent/Solvent System	Concentration (mg/mL)	Source
Dimethyl Sulfoxide (DMSO)	~ 10.0	[1]
Dimethyl Sulfoxide (DMSO)	≥ 10.3	[2]
Dimethylformamide (DMF)	~ 2.5	[1]
Water	1.0	[3]
1 M Ammonium Hydroxide (NH ₄ OH)	20.0	[3]
Methanol	Soluble (quantitative value not specified)	
Hot Ethanol	Soluble (quantitative value not specified)	
1:1 DMSO:PBS (pH 7.2)	~ 0.5	
Phosphate-Buffered Saline (PBS), pH 4.0	5.5	
Phosphate-Buffered Saline (PBS), pH 4.5	4.5	
Phosphate-Buffered Saline (PBS), pH 5.0	3.0	
Propylene Glycol:Double-Distilled Water (77:23)	10.0	

Cordycepin is reported to be insoluble in benzene, butyl ether, and chloroform. For aqueous applications, it is sparingly soluble in neutral buffers. A common practice to enhance aqueous solubility is to first dissolve cordycepin in DMSO and then dilute it with the aqueous buffer of choice.

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation of cordycepin solutions. The following protocols provide standardized methods for dissolving

cordycepin and determining its solubility.

Protocol 1: Preparation of a Cordycepin Stock Solution

This protocol describes a general method for preparing a concentrated stock solution of cordycepin in an organic solvent, which can then be diluted for experimental use.

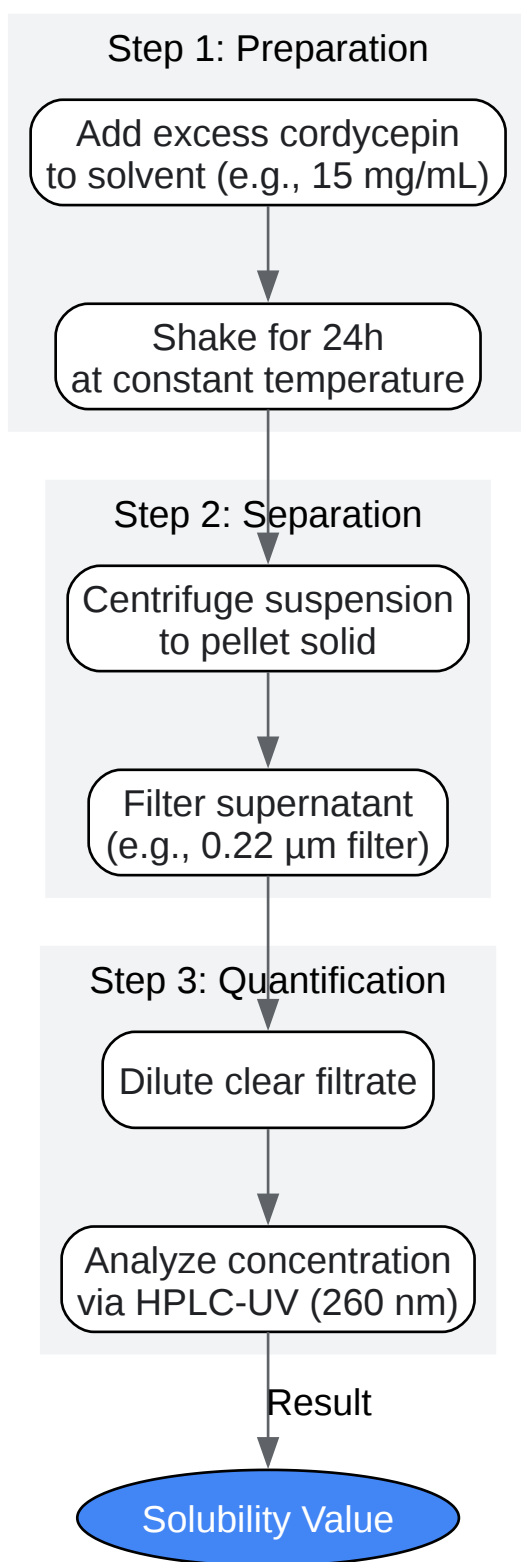
- **Weighing:** Accurately weigh the desired amount of solid cordycepin (purity $\geq 98\%$) in a sterile microcentrifuge tube or glass vial.
- **Solvent Addition:** Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mg/mL).
- **Dissolution:** Vortex the mixture thoroughly until the cordycepin is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- **Inert Gas Purge:** For long-term stability, purge the stock solution with an inert gas (e.g., nitrogen or argon) to displace oxygen before sealing the container.
- **Storage:** Store the stock solution at -20°C for long-term use. Manufacturer data suggests stability for ≥ 4 years when stored properly as a crystalline solid. Aqueous solutions are not recommended for storage for more than one day.

Protocol 2: Determination of Cordycepin Solubility

This protocol outlines a method for quantitatively assessing the maximum solubility of cordycepin in a specific solvent system, adapted from formulation development studies.

- **Preparation of Supersaturated Suspensions:** Prepare a supersaturated suspension of cordycepin in the test solvent (e.g., PBS at a specific pH). An excess amount of cordycepin (e.g., 15 mg/mL) should be added to the solvent.
- **Equilibration:** Seal the container and shake the suspension at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
- **Separation of Undissolved Solute:** Centrifuge the suspension at high speed to pellet the undissolved cordycepin.

- Filtration: Carefully collect the supernatant and filter it through a 0.22 μm or 0.45 μm syringe filter to remove any remaining solid particles.
- Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of dissolved cordycepin using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 259-260 nm.
- Calculation: The measured concentration represents the saturation solubility of cordycepin in that specific solvent under the tested conditions.



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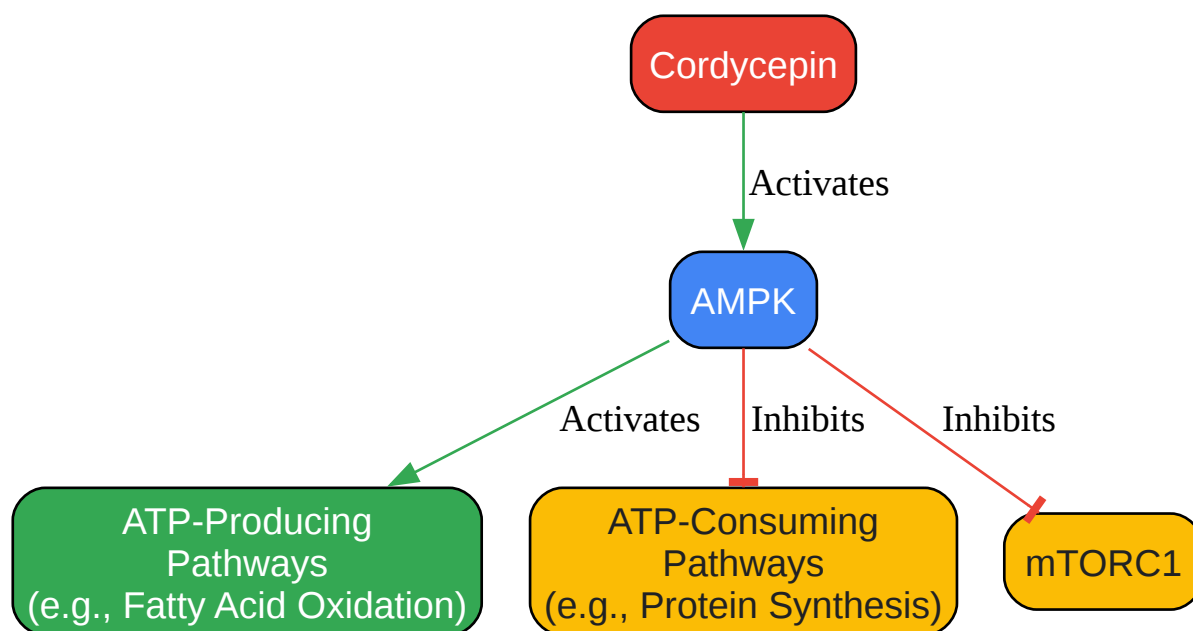
Workflow for determining cordycepin solubility.

Signaling Pathways Modulated by Cordycepin

Cordycepin exerts its diverse biological effects, including anti-inflammatory, anti-proliferative, and immunomodulatory activities, by interacting with multiple intracellular signaling pathways. Once inside the cell, it is converted to its active triphosphate form, which can interfere with ATP-dependent processes and RNA synthesis.

AMPK Signaling Pathway

Cordycepin is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is a key mechanism behind many of its therapeutic effects.

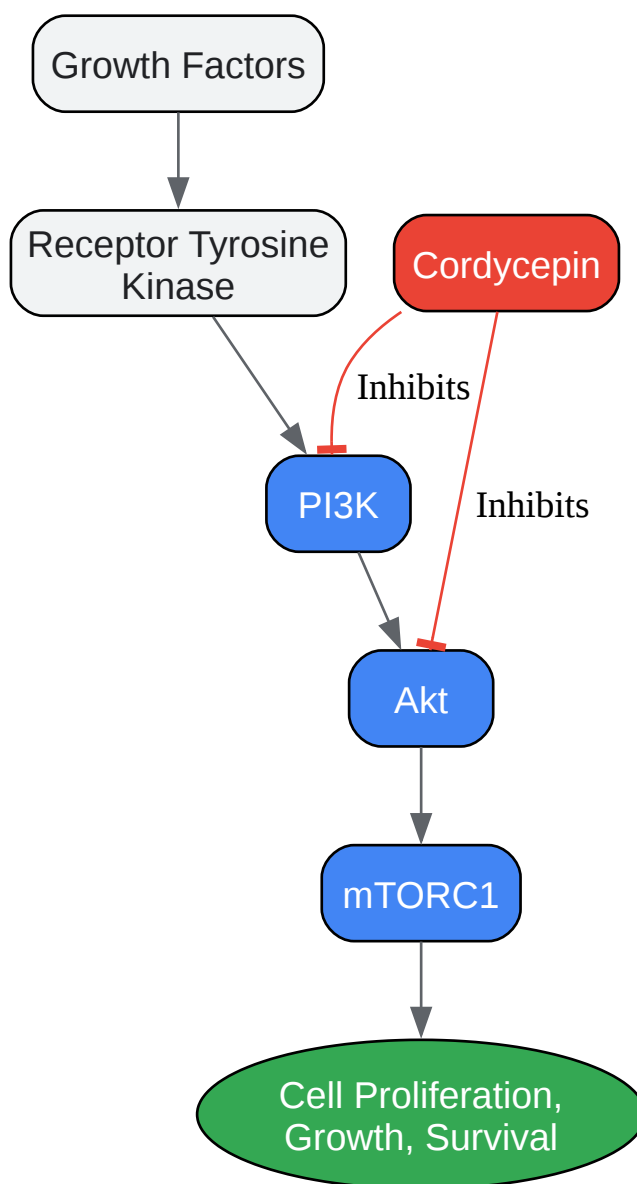


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Cordycepin activates the AMPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancers. Cordycepin has been shown to inhibit this pathway, contributing to its anti-cancer properties.

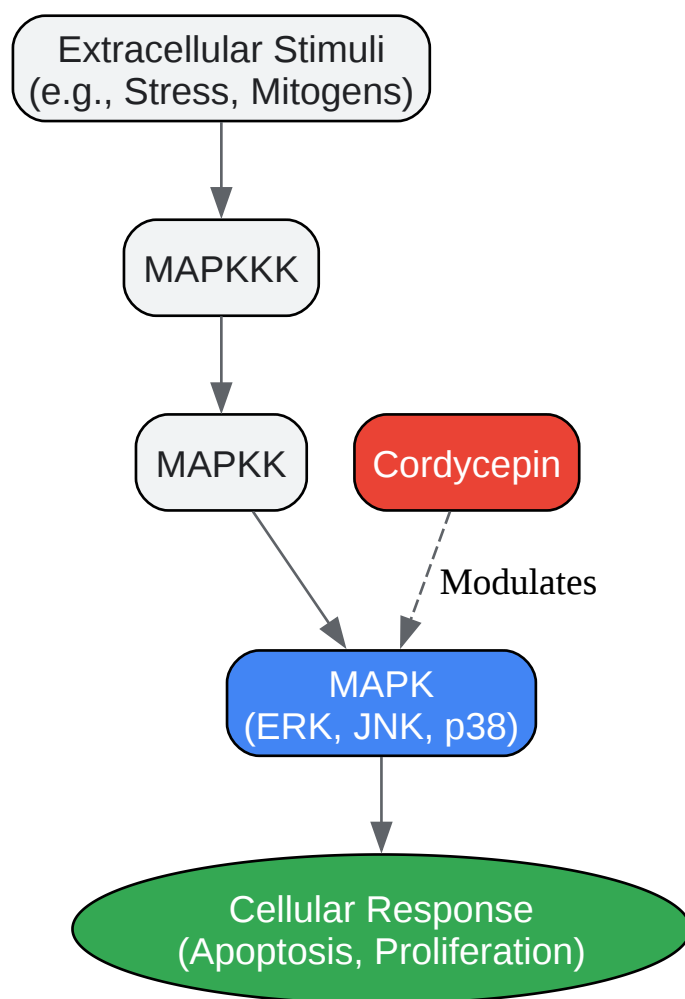


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Cordycepin inhibits the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) cascades are involved in responding to extracellular stimuli and regulating processes like proliferation, differentiation, and apoptosis. Cordycepin's effect on the MAPK pathways, which include ERK, JNK, and p38, can be context-dependent, leading to either activation or repression in different cell types.



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Cordycepin modulates MAPK signaling pathways.

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